An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethoxypyridine-4-boronic acid
An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethoxypyridine-4-boronic acid
This guide provides a comprehensive overview of the synthesis and characterization of 2,5-Dimethoxypyridine-4-boronic acid, a valuable building block in modern medicinal chemistry and organic synthesis. Its utility primarily stems from its role as a coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Strategic Approach to Synthesis: The Power of Directed ortho-Metalation
The synthesis of pyridinylboronic acids can be approached through several strategic pathways, including halogen-metal exchange, palladium-catalyzed cross-coupling, and iridium-catalyzed C-H borylation. However, for 2,5-dimethoxypyridine, a directed ortho-metalation (DoM) strategy is particularly effective. This approach leverages the directing capabilities of the methoxy groups on the pyridine ring to achieve regioselective lithiation, followed by quenching with a boron electrophile.
The two methoxy groups at the 2- and 5-positions of the pyridine ring are powerful directing metalating groups (DMGs). They coordinate with an organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), lowering the kinetic barrier to deprotonation at an adjacent position.[3] In the case of 2,5-dimethoxypyridine, the C-4 position is activated by the C-5 methoxy group and the C-3 position is activated by the C-2 methoxy group. The lithiation is diverted to the 4-position, which is a common outcome for 2,3-dimethoxypyridine derivatives.[3] This regioselectivity is crucial for the successful synthesis of the desired isomer.
The subsequent step involves the borylation of the in situ generated lithiated intermediate. Trialkyl borates, such as trimethyl borate or triisopropyl borate, are common electrophiles for this transformation.[4] The reaction proceeds through the formation of a boronate complex, which upon acidic workup, hydrolyzes to the desired boronic acid.
Experimental Protocol: A Step-by-Step Guide
This protocol details a reliable method for the synthesis of 2,5-Dimethoxypyridine-4-boronic acid via directed ortho-metalation.
Materials:
-
2,5-Dimethoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, dissolve 2,5-dimethoxypyridine (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.[5]
-
Quenching and Extraction: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2,5-Dimethoxypyridine-4-boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the final product as a solid.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 2,5-Dimethoxypyridine-4-boronic acid.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀BNO₄ | [6][7] |
| Molecular Weight | 182.97 g/mol | [6][7] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 1630193-77-9 | [6][7] |
| Melting Point | Not explicitly reported, but expected to be a solid at room temperature. | |
| Solubility | Soluble in DMSO, methanol, and other polar organic solvents. | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. The expected signals for 2,5-Dimethoxypyridine-4-boronic acid would include two singlets for the methoxy protons and two singlets for the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electronic environment of the pyridine ring and the boronic acid group. Spectral data for this compound is available for reference.[8][9]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two methoxy carbons, the four pyridine ring carbons, with the carbon attached to the boron atom often showing a broader signal due to quadrupolar relaxation.[10]
-
¹¹B NMR: The boron NMR spectrum should exhibit a single, broad signal characteristic of a boronic acid.[10]
Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight of the compound.[11]
-
Electrospray Ionization (ESI): This soft ionization technique is well-suited for analyzing boronic acids.[12] In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 184.07756. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 182.06300.[13]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized compound. The calculated exact mass for C₇H₁₀BNO₄ is 183.0702880 Da.[6]
Visualization of the Synthetic and Analytical Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Synthetic workflow for 2,5-Dimethoxypyridine-4-boronic acid.
Caption: Analytical workflow for product characterization.
Applications in Suzuki-Miyaura Cross-Coupling
2,5-Dimethoxypyridine-4-boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of the 2,5-dimethoxypyridin-4-yl moiety into a wide range of organic molecules.[14][15] This is particularly relevant in drug discovery, where the pyridine scaffold is a common feature in biologically active compounds. The electron-rich nature of the pyridine ring, due to the two methoxy groups, can influence the electronic properties of the final coupled product.[16]
A typical Suzuki-Miyaura coupling reaction would involve the reaction of 2,5-Dimethoxypyridine-4-boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions such as protodeboronation.[16]
Conclusion
The synthesis of 2,5-Dimethoxypyridine-4-boronic acid is reliably achieved through a directed ortho-metalation strategy, leveraging the directing effects of the methoxy substituents. Careful control of reaction conditions, particularly temperature, is paramount for successful synthesis. The identity and purity of the final product can be unequivocally confirmed through a combination of NMR spectroscopy and mass spectrometry. This versatile building block serves as a key component in the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions, making it a valuable tool for researchers in organic and medicinal chemistry.
References
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Liu, Y., Milo, Jr., L. J., & Lai, J. H. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153. [Link]
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Zhang, L., & Jiao, L. (2017). Pyridine-Catalyzed Radical Borylation of Aryl Halides. Journal of the American Chemical Society, 139(2), 607–610. [Link]
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PubChem. (n.d.). 2,5-Dimethoxypyridine-4-boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Li, W., Nelson, D. P., Jensen, M. S., & Kallemeyn, J. M. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]
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Canadian Science Publishing. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
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ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. [Link]
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Gros, P. C., Choppin, S., & Fort, Y. (2002). Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. The Journal of organic chemistry, 67(1), 234–237. [Link]
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Supporting Information for Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. (n.d.). [Link]
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PubChem. (n.d.). 2,5-Dimethoxypyridine-4-boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
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El-hity, G. A., & Smith, K. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 90(1), 1. [Link]
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De, S., & Krogstad, D. J. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ARKIVOC, 2021(4), 13-25. [Link]
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PubChemLite. (n.d.). 2,5-dimethoxypyridine-4-boronic acid (C7H10BNO4). Retrieved from [Link]
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ResearchGate. (2003). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? [Link]
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CH2SWK. (2015). Mass Spectroscopy. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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